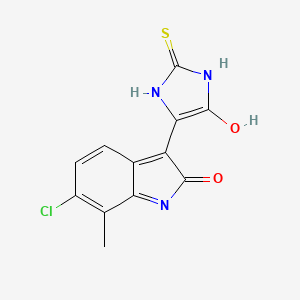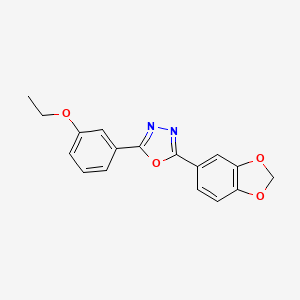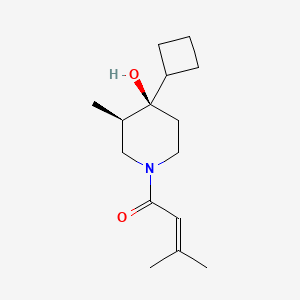![molecular formula C21H31N3O2 B5637565 7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5637565.png)
7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane belongs to a class of spirocyclic compounds characterized by their complex cyclic structures incorporating piperazine and azaspirodecanone elements. Such compounds are of interest due to their unique structural features and potential for diverse chemical reactivity and properties.
Synthesis Analysis
Spirocyclic compounds, similar to the one , are often synthesized through multistep synthetic routes involving key intermediates like piperazine derivatives and acylation reactions. For example, the synthesis of related spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems involves nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of one or more spiro-linked rings, creating a rigid and complex three-dimensional architecture. Crystallographic studies can reveal the conformational preferences of these molecules, such as the chair conformation of the cyclohexyl ring, and highlight the presence of chiral centers (Wen, 2002).
Chemical Reactions and Properties
Spirocyclic compounds undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, the reactivity with nucleophiles, the role of key structural elements in mediating transformations, and the synthesis of derivatives with modified functional groups are critical aspects of their chemistry (Oh & Kohn, 1992).
properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-18-4-2-5-19(14-18)23-11-9-22(10-12-23)15-20(25)24-8-3-6-21(16-24)7-13-26-17-21/h2,4-5,14H,3,6-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNSDXFTBNEHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)N3CCCC4(C3)CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)


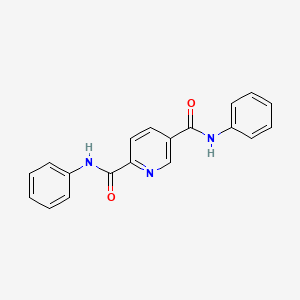
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)
![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)
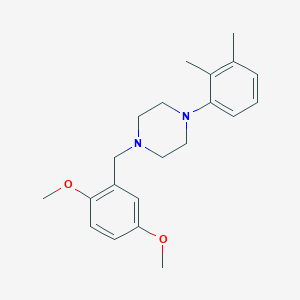
![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
